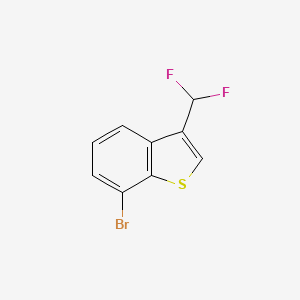
7-Bromo-3-(difluoromethyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(difluoromethyl)-1-benzothiophene is a chemical compound with a molecular formula of C9H4BrF2S. It is a heterocyclic compound that contains a benzene ring fused with a thiophene ring. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(difluoromethyl)-1-benzothiophene is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, it has been shown that 7-Bromo-3-(difluoromethyl)-1-benzothiophene inhibits the activity of protein kinase C by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Bromo-3-(difluoromethyl)-1-benzothiophene in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit activity against several targets, making it a promising lead compound for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for the research on 7-Bromo-3-(difluoromethyl)-1-benzothiophene. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the exploration of its potential applications in other areas of medicinal chemistry, such as the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 7-Bromo-3-(difluoromethyl)-1-benzothiophene involves the reaction of 3-(difluoromethyl)phenylboronic acid with 2-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
7-bromo-3-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUIFGKGKYLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(difluoromethyl)-1-benzothiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

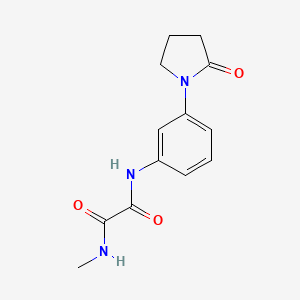


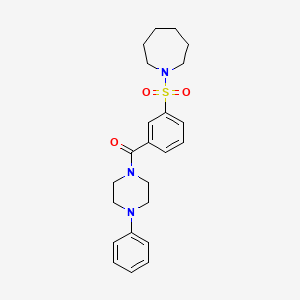

![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
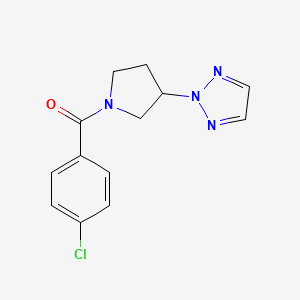
![2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2791752.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
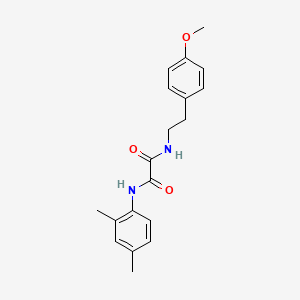
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
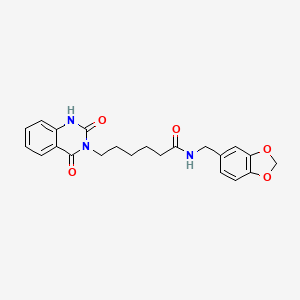
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)